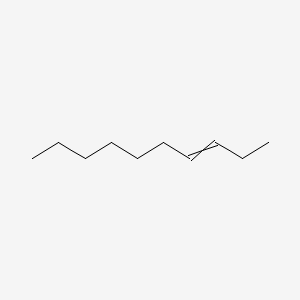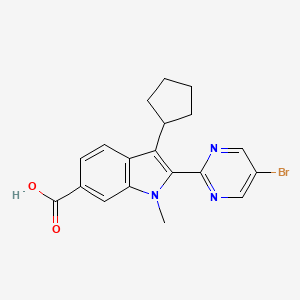
3-Decene
Descripción general
Descripción
3-Decene, also known as (3E)-3-decene, is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by a chain of ten carbon atoms with a double bond located at the third carbon atom. This compound is one of the many isomers of decene, which differ based on the position and geometry of the double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Decene can be synthesized through various methods, including the oligomerization of ethylene and the cracking of petrochemical waxes . One common laboratory method involves the dehydrohalogenation of 3-decanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrially, dec-3-ene is produced through the oligomerization of ethylene using the Ziegler process. This method involves the use of a catalyst, typically a transition metal complex, to facilitate the polymerization of ethylene into higher alkenes, including dec-3-ene .
Análisis De Reacciones Químicas
Types of Reactions
3-Decene undergoes various chemical reactions, including:
Reduction: Hydrogenation of dec-3-ene in the presence of a palladium catalyst can convert it to decane.
Substitution: Halogenation reactions can occur, where dec-3-ene reacts with halogens like bromine to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Decane.
Substitution: Dihalides.
Aplicaciones Científicas De Investigación
3-Decene has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of dec-3-ene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, dec-3-ene interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms across the double bond and the formation of decane . In oxidation reactions, dec-3-ene reacts with oxidizing agents to form epoxides or alcohols through the addition of oxygen atoms .
Comparación Con Compuestos Similares
3-Decene can be compared with other similar compounds, such as:
Dec-1-ene: An isomer with the double bond at the first carbon atom, commonly used in industrial applications.
Dec-2-ene: An isomer with the double bond at the second carbon atom, also used in various chemical syntheses.
Alpha-copaene: A sesquiterpene with a similar structure but different functional groups and biological activities.
This compound is unique due to its specific double bond position, which influences its reactivity and applications in different fields.
Propiedades
Fórmula molecular |
C10H20 |
|---|---|
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
dec-3-ene |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
Clave InChI |
GVRWIAHBVAYKIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)



![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)


![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
